VCL-B (Venetoclax Impurity B)
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Overview
Description
. The presence of impurities like VCL-B is critical in the pharmaceutical industry as they can affect the safety and efficacy of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
VCL-B is typically synthesized during the oxidative stress degradation of Venetoclax. One common method involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane . The reaction conditions include maintaining the reaction mixture at room temperature and monitoring the progress using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of VCL-B involves similar oxidative conditions but on a larger scale. The process includes the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the impurity. The isolation and purification of VCL-B are achieved using preparative liquid chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
VCL-B undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of VCL-B from Venetoclax.
Reduction: Although less common, VCL-B can undergo reduction under specific conditions.
Substitution: VCL-B can participate in nucleophilic substitution reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of VCL-B, as well as substituted derivatives depending on the nucleophile used .
Scientific Research Applications
VCL-B is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and safety of Venetoclax. It is also used in scientific research to study the degradation pathways and stability of Venetoclax under various conditions . Additionally, VCL-B serves as a model compound in the development of analytical methods for impurity profiling and quantification in drug substances and products .
Mechanism of Action
The mechanism of action of VCL-B is closely related to its parent compound, Venetoclax. Venetoclax inhibits the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to BCL-2, Venetoclax and its impurities, including VCL-B, promote the release of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death . This mechanism is particularly effective in cancer cells that overexpress BCL-2, making them resistant to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Venetoclax N-oxide: Another oxidative impurity of Venetoclax.
Venetoclax Hydroxylamine Impurity: Formed through the Meisenheimer rearrangement of Venetoclax N-oxide.
Uniqueness of VCL-B
VCL-B is unique due to its specific formation pathway and its structural characteristics. Unlike other impurities, VCL-B is formed directly through the oxidation of Venetoclax and retains the core structure of the parent compound. This makes it a valuable reference standard for studying the oxidative degradation of Venetoclax and for ensuring the quality of the drug during manufacturing .
Properties
Molecular Formula |
C39H40ClN7O6S |
---|---|
Molecular Weight |
770.3 g/mol |
IUPAC Name |
N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48) |
InChI Key |
SWKOYTNFSYQAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C |
Origin of Product |
United States |
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